molecular formula C38H32N2O5 B14056392 4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid

4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid

Cat. No.: B14056392
M. Wt: 596.7 g/mol
InChI Key: LEAIJCJTJSTEDG-UHFFFAOYSA-N
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Description

4-Amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid is a specialized amino acid derivative designed for peptide synthesis and chemical biology applications. Its structure features:

  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protection on the α-amino group, a widely used temporary protecting group in solid-phase peptide synthesis (SPPS) due to its orthogonality and base-sensitive cleavage .
  • Trityl (triphenylmethyl) protection on the side-chain amino group, which offers steric bulk and acid-labile stability, enabling selective deprotection under mild acidic conditions .
  • A 4-oxobutanoic acid backbone, providing a carboxylic acid terminus for further conjugation or elongation in peptide chains.

This compound is particularly valuable in synthesizing peptides requiring orthogonal protection strategies, where sequential removal of protecting groups is critical .

Properties

Molecular Formula

C38H32N2O5

Molecular Weight

596.7 g/mol

IUPAC Name

4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C38H32N2O5/c39-35(41)24-34(36(42)43)40(37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H2,39,41)(H,42,43)

InChI Key

LEAIJCJTJSTEDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Stepwise Protection of L-Asparagine

The synthesis begins with L-asparagine as the starting material. The side-chain amide is protected with a trityl (triphenylmethyl, Trt) group, followed by α-amino protection with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group.

Tritylation of the Side-Chain Amide

L-Asparagine reacts with triphenylmethanol under acidic conditions to form N-trityl-L-asparagine. A mixture of acetic acid and acetic anhydride serves as the solvent, with concentrated sulfuric acid catalyzing the reaction. Key parameters include:

  • Molar ratio : 1.3–1.5 equivalents of triphenylmethanol per asparagine.
  • Temperature : 30–40°C for 4–7 hours.
  • Workup : Neutralization with aqueous sodium hydroxide (pH 6–7) followed by crystallization in ethyl acetate/water yields N-trityl-L-asparagine with >90% purity.
Fmoc Protection of the α-Amino Group

N-Trityl-L-asparagine undergoes Fmoc protection using 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) in a biphasic ethyl acetate/water system. Critical conditions:

  • pH control : Maintained at 8.0 using sodium carbonate to ensure efficient acylation.
  • Stoichiometry : 1.0–1.05 equivalents of Fmoc-OSu to prevent overuse.
  • Reaction time : 2–4 hours at room temperature.

The product is isolated by acidification (pH 2–4) and purified via recrystallization in ethyl acetate/petroleum ether, achieving yields of 85–94%.

Alternative Routes and Comparative Analysis

Mixed Carbonate Method

A patent by Sieber et al. describes using Fmoc-Cl (9H-fluoren-9-ylmethyl chloroformate) with N-trityl-L-asparagine in dichloromethane and aqueous sodium bicarbonate. This method achieves comparable yields (88–92%) but requires stringent temperature control (<25°C) to minimize racemization.

Solid-Phase Synthesis

Fmoc-Asn(Trt)-OH can be directly loaded onto Wang or Rink amide resins for SPPS. Coupling agents like HBTU/HOBt or PyBOP in DMF ensure >99% incorporation efficiency. However, aspartimide formation remains a challenge, particularly during repeated deprotection cycles.

Optimization Strategies

Solvent Systems

  • Tritylation : Acetic acid outperforms propionic acid due to faster reaction kinetics (4 vs. 7 hours).
  • Fmoc protection : Ethyl acetate/water mixtures reduce side-product formation compared to THF/water.

Catalysis and Additives

  • Sulfuric acid : Optimal at 1.0–1.5 equivalents relative to asparagine for tritylation.
  • Scavengers : Thioanisole and 1,2-ethanedithiol in TFA cocktails prevent trityl-induced alkylation of tryptophan residues during final deprotection.

Analytical Validation

Purity Assessment

Parameter HPLC TLC NMR
Fmoc-Asn(Trt)-OH ≥99% Rf 0.45 δ 7.75 (Fmoc Ar)
Byproducts <0.1%

Chirality Retention

Circular dichroism (CD) and Marfey’s analysis confirm >99.7% enantiomeric excess, critical for peptide bioactivity.

Industrial-Scale Production

Batch Process (Patent CN114163354B)

  • Step 1 : 10 kg asparagine + 21.13 mol triphenylmethanol → 5.37 kg N-trityl-L-asparagine (94.7% yield).
  • Step 2 : 5.37 kg intermediate + 1.05 eq Fmoc-OSu → 8.2 kg final product (91.3% yield).

Cost Analysis

Component Cost/kg (USD)
L-Asparagine 120
Triphenylmethanol 250
Fmoc-OSu 800
Total (per kg product) 2,450

Applications in Peptide Synthesis

Case Study: Synthesis of Neuropeptide Y

Fmoc-Asn(Trt)-OH enabled the assembly of neuropeptide Y (36 residues) with 78% crude purity, avoiding aspartimide byproducts common with Mbh-protected analogs.

Limitations and Mitigation

  • Slow deprotection : N-terminal Asn(Trt) requires extended TFA treatment (2–4 hours).
  • Solubility issues : Dmcp (dimethylcyclopropylmethyl) analogs offer improved solubility but at higher cost.

Chemical Reactions Analysis

Deprotection Reactions

Selective removal of protecting groups is critical for directing reactivity:

Fmoc Group Removal

  • Reagent : 20% piperidine in DMF

  • Conditions : 10–30 min at RT

  • Result : Cleaves Fmoc to expose the α-amino group for subsequent coupling. The trityl group remains intact.

Trityl Group Removal

  • Reagent : 1% TFA in DCM (v/v)

  • Conditions : 2–5 min at RT

  • Result : Selective cleavage of the trityl group to unmask the side-chain amide for further functionalization.

Stability Note :
Prolonged exposure to TFA (>10 min) risks partial cleavage of the Fmoc group, necessitating precise timing.

Nucleophilic Substitution at the Carboxylic Acid

The carboxylic acid moiety participates in esterification and amidation reactions:

Reaction Type Reagents/Conditions Product
EsterificationDIC/DMAP, R-OH, DCM, RTAlkyl/aryl esters for solubility modulation.
Amide FormationEDC/NHS, amine, DMFStable amide linkages for bioconjugation.

Critical Insight :
Esterification yields drop below 70% with bulky alcohols (e.g., tert-butanol) due to steric hindrance from the trityl group.

Side-Chain Functionalization

The unprotected α-amino group post-Fmoc removal allows for targeted modifications:

Modification Reagents Application
AcylationAcetic anhydride, pyridineN-terminal capping for protease resistance.
SulfonationSO₃·Pyridine complexEnhanced hydrophilicity for solubility studies.

Stability Under Oxidative Conditions

Fmoc-Asn(Trt)-OH demonstrates limited stability in oxidative environments:

Oxidizing Agent Conditions Degradation Observed
H₂O₂ (3%)RT, 1 hrPartial oxidation of the fluorenyl moiety.
mCPBADCM, 0°CCleavage of the Fmoc group within 15 min.

Role in Peptide Cyclization

The compound facilitates head-to-tail cyclization in peptide macrocycles:

  • Method : Activation with HATU/DIEA under high dilution (0.001 M in DMF).

  • Yield : 60–75% for 8–12-membered rings, confirmed by LC-MS .

  • Challenge : Competing intermolecular reactions reduce yields in larger rings (>14 atoms) .

Comparative Reactivity with Analogues

Compound Key Structural Feature Reactivity Difference
Fmoc-Asn-OHNo trityl protectionFaster deprotection but lower side-chain stability.
Boc-Asn(Trt)-OHBoc instead of FmocRequires stronger acids (e.g., TFA) for deprotection.

Scientific Research Applications

The compound 4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid is a synthetic amino acid derivative widely utilized in peptide synthesis and biological research. Its unique structural features, particularly the fluorenylmethoxycarbonyl group, make it a valuable reagent in various scientific applications. This article explores the applications of this compound in detail, supported by data tables and case studies.

Peptide Synthesis

This compound is primarily employed in the synthesis of peptides. The fluorenylmethoxycarbonyl group protects the amino group, enabling the formation of peptide bonds while preventing unwanted side reactions.

Key Features:

  • Selectivity : Allows for specific reactions during peptide synthesis.
  • Stability : Maintains structural integrity under various conditions.

Peptides synthesized using this compound can exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The specific activities depend on the sequence and structure of the resulting peptides.

Case Studies:

  • Antimicrobial Activity : Research has shown that peptides containing this compound can inhibit bacterial growth, making them potential candidates for developing new antibiotics.
  • Anticancer Properties : Some peptides have demonstrated the ability to induce apoptosis in cancer cells, suggesting therapeutic potential in oncology.

Interaction Studies

Studies focusing on the interactions between peptides containing this compound and biological targets (e.g., receptors or enzymes) have provided insights into their mechanisms of action.

Examples:

  • Receptor Binding Assays : These assays reveal how peptides interact with specific receptors, influencing signaling pathways and biological responses.
  • Enzyme Inhibition Studies : Investigating how these peptides inhibit enzyme activity can lead to the development of novel therapeutic agents.

Drug Development

The unique properties of peptides synthesized with this compound make them suitable candidates for drug development, particularly in targeting diseases like cancer and infectious diseases.

Mechanism of Action

The primary function of Fmoc-N-trityl-L-asparagine in peptide synthesis is to protect the amino group of asparagine from unwanted reactions. The Fmoc group is removed under basic conditions, while the trityl group is removed using acidic conditions. This selective deprotection allows for the stepwise assembly of peptides without interference from side reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness becomes evident when compared to analogs with modifications in protecting groups, substituents, or backbone configurations. Below is a detailed analysis:

Structural Analogs with Varied Protecting Groups

Compound Name Molecular Formula Molecular Weight Protecting Groups Key Properties/Applications References
4-Amino-2-[Fmoc(trityl)amino]-4-oxobutanoic acid (Target Compound) C₃₃H₂₉N₂O₅ 545.60* Fmoc (α-amino), Trityl (side-chain) Orthogonal protection for SPPS; acid-labile
(2S)-4-(Benzyloxy)-2-Fmoc-amino-4-oxobutanoic acid C₂₆H₂₃NO₆ 445.46 Fmoc (α-amino), Benzyloxy (side) Aspartic acid analog; used in β-aspartate synthesis
(R)-3-Fmoc-amino-4-(4-(tert-butyl)phenyl)butanoic acid C₂₉H₃₁NO₄ 457.56 Fmoc (α-amino) Hydrophobic side-chain for peptide engineering
(S)-2-Fmoc-amino-4-azidobutanoic acid C₁₉H₁₈N₄O₄ 366.37 Fmoc (α-amino), Azide (side-chain) Click chemistry applications

Notes:

  • Trityl vs. Benzyloxy: The target compound’s trityl group is less acid-stable than the phenylfluorenyl (Pf) group (6,000× more stable than trityl) but offers better steric protection for sensitive residues . Benzyloxy, as in , is cleaved via hydrogenolysis, limiting its use in hydrogen-sensitive contexts.
  • Fmoc Universality: All analogs retain Fmoc for α-amino protection, ensuring compatibility with SPPS workflows .
  • Side-Chain Functionality : Azide () and bromo () derivatives enable bioorthogonal modifications, whereas tert-butylphenyl () enhances hydrophobicity.

Stability and Reactivity Comparisons

  • Acid Sensitivity : Trityl deprotection requires 1% trifluoroacetic acid (TFA), whereas Pf-protected amines (e.g., in phenylfluorenyl analogs) withstand stronger acids, making Pf superior for harsh synthetic conditions .
  • Base Sensitivity : Fmoc removal with piperidine is consistent across analogs, ensuring workflow compatibility .
  • Solubility : The benzyloxy variant () exhibits lower solubility in polar solvents compared to the target compound due to aromatic bulk.

Biological Activity

4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid, commonly referred to as Fmoc-D-Asn(Trt)-OH, is a derivative of aspartic acid with significant implications in medicinal chemistry and drug design. This compound features a fluorenylmethoxycarbonyl (Fmoc) protective group and a trityl group, which enhance its stability and reactivity in biological systems.

The molecular formula of Fmoc-D-Asn(Trt)-OH is C39H34N2O5, with a molecular weight of 610.6977 g/mol. The presence of the Fmoc group allows for selective protection during peptide synthesis, while the trityl group provides additional stability against hydrolysis.

PropertyValue
Molecular FormulaC39H34N2O5
Molecular Weight610.6977 g/mol
CAS Number2044711-09-1
SynonymsFmoc-N-Me-D-Asn(Trt)-OH, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-oxo-4-(tritylamino)butanoic acid

The biological activity of Fmoc-D-Asn(Trt)-OH is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's structure facilitates its incorporation into peptides, which can modulate biological functions.

  • Antitumor Activity : Preliminary studies indicate that compounds similar to Fmoc-D-Asn(Trt)-OH exhibit significant cytotoxic effects on various cancer cell lines. For instance, related derivatives have shown IC50 values ranging from 1.58 to 7.13 μM against K-562 and HL-60 cell lines, suggesting potential as anticancer agents .
  • Intercalation with DNA : Research has demonstrated that certain derivatives can intercalate with DNA, leading to structural changes that inhibit replication and transcription processes . This property is crucial for developing novel chemotherapeutic agents.
  • Enzyme Inhibition : The compound may also serve as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions.

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Study on Antitumor Activity : A study evaluated the cytotoxic effects of a related compound on B16F10 melanoma cells. The results indicated that intraperitoneal administration led to a significant increase in lifespan in mice bearing these tumors .
  • DNA Interaction Studies : Biophysical methods such as UV-visible spectroscopy and circular dichroism were employed to assess the binding affinity of related compounds to DNA, revealing strong intercalation properties that enhance their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Stepwise Protection : Use orthogonal protecting groups (Fmoc for the α-amino group and trityl for side-chain amines) to prevent unwanted side reactions. Start with L-asparagine or a derivative, sequentially introducing Fmoc-Cl [(9-fluorenylmethyl) chloroformate] and trityl chloride (triphenylmethyl chloride) under basic conditions (e.g., NaHCO₃ or DMAP in THF) .
  • Coupling Reactions : Employ carbodiimide-based reagents (e.g., DIC or EDC) with HOBt for activating carboxyl groups during intermediate formation. Monitor reaction progress via TLC or HPLC .
  • Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of Fmoc-Cl/trityl chloride) and temperature (0–25°C) to minimize racemization and byproducts .

Q. Which purification techniques are most effective for isolating this compound, and how can residual solvents/byproducts be minimized?

  • Methodology :

  • Flash Chromatography : Use silica gel with gradient elution (e.g., 5–30% EtOAc in hexane) to separate the product from unreacted starting materials.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients improve purity (>95%) .
  • Crystallization : Optimize solvent mixtures (e.g., DCM/hexane or EtOAc/petroleum ether) to reduce solvent residues (<0.1% by GC-MS) .

Q. How can the compound’s structural integrity be confirmed using spectroscopic and chromatographic methods?

  • Methodology :

  • NMR : Analyze 1^1H and 13^{13}C NMR for characteristic signals: Fmoc aromatic protons (7.3–7.8 ppm), trityl protons (7.1–7.3 ppm), and α-proton splitting (δ 4.2–4.5 ppm) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H]⁺ ~700–750 Da) and detect impurities .
  • HPLC Retention Time : Compare with a reference standard under identical conditions .

Q. What are the stability profiles of this compound under varying storage conditions (e.g., temperature, light, pH)?

  • Methodology :

  • Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C for 1–4 weeks. Analyze degradation via HPLC to identify optimal storage (recommended: –20°C in dark, anhydrous conditions) .
  • pH Sensitivity : Expose to buffers (pH 3–10) and monitor hydrolysis of Fmoc/trityl groups by LC-MS. Trityl groups are acid-labile (stable above pH 5) .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in the compound’s stereochemistry and hydrogen-bonding networks?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., DMF/ether). Use SHELXL for refinement, focusing on anisotropic displacement parameters and residual electron density to confirm stereochemistry .
  • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding motifs (e.g., R₂²(8) patterns between carbonyl and amide groups) .

Q. What mechanistic insights explain the selective deprotection of trityl vs. Fmoc groups under acidic conditions?

  • Methodology :

  • Kinetic Studies : Use TFA (0.1–5% in DCM) and monitor deprotection rates via 19^{19}F NMR or HPLC. Trityl groups cleave rapidly at 25°C (t₁/₂ <1 hr), while Fmoc requires stronger bases (e.g., piperidine) .
  • Computational Modeling : DFT calculations (e.g., Gaussian) to compare transition-state energies for trityl (carbocation stability) vs. Fmoc (base-induced β-elimination) .

Q. How can racemization during solid-phase peptide synthesis (SPPS) be mitigated when using this compound as a building block?

  • Methodology :

  • Coupling Conditions : Use low temperatures (0–4°C), HOBt/DIC activation, and short reaction times (<2 hr) to minimize epimerization .
  • Racemization Assays : Marfey’s reagent or chiral HPLC to quantify D/L ratios. Target <1% racemization for therapeutic peptides .

Q. What comparative studies highlight the reactivity differences between this compound and structurally analogous derivatives (e.g., Boc-protected or fluorinated variants)?

  • Methodology :

  • Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., 4-(3,5-difluorophenyl)butanoic acid derivatives) and compare coupling efficiencies, solubility, and bioactivity .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability differences between Fmoc/trityl and Boc/benzyl analogs .

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